2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
“2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has a molecular formula of C5H6N2OS, an average mass of 142.179 Da, and a monoisotopic mass of 142.020081 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring fused with a pyrrole ring, with a methylthio group attached . This structure is similar to nitrogen bases present in DNA and RNA .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the regioselective synthesis of N-monomethyl derivatives of 7-deazahypoxanthine. This involves methylation processes and phase-transfer methylation leading to various isomers like the N-7-methyl isomer (Seela, Bussmann & Götze, 1982).
- It's also involved in the synthesis of certain 6-substituted and 2,6-disubstituted 2'-deoxytubercidins, which are significant in biochemical research (Cottam et al., 1985).
Biological and Pharmacological Research
- Some derivatives of this compound have fungicidal properties, as indicated in the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids (Tumkevičius, Urbonas & Vainilavicius, 2000).
- In the field of cancer research, certain 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols demonstrated cytotoxic activity against cancer cell lines, highlighting their potential in anticancer drug development (Harsha et al., 2018).
Chemical Reactions and Transformations
- Research on the spontaneous opening of the pyrimidine ring in pyrrolo[2,3-d]pyrimidines after intramolecular acylation provides insights into the chemical behavior and potential applications in synthetic chemistry (Rosemeyer et al., 1985).
- The compound is also involved in the synthesis of various pyrimidine nucleosides, which are important in nucleic acid chemistry and biochemistry (Winkley, 1970).
Safety and Hazards
When handling “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions of “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications . Given their resemblance to nitrogen bases present in DNA and RNA, these compounds could have potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, playing a crucial role in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells, impacting their bioavailability .
Result of Action
Related compounds have been found to exhibit various biological activities, including antioxidant activity .
Biochemical Analysis
Biochemical Properties
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS), an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . The interaction between this compound and NOS involves binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various biochemical pathways, including those involved in inflammation and vascular regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Nitric Oxide Synthase by this compound can lead to reduced nitric oxide levels, affecting vasodilation and immune responses . Additionally, this compound has been shown to impact the expression of genes involved in oxidative stress and inflammatory responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of Nitric Oxide Synthase by binding to its active site, which prevents the enzyme from catalyzing the production of nitric oxide . This binding interaction is facilitated by the unique structure of this compound, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound may influence other enzymes and signaling molecules, contributing to its broad biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of Nitric Oxide Synthase . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways or changes in gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Nitric Oxide Synthase, leading to reduced nitric oxide levels and associated physiological effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to nitric oxide production and regulation. The inhibition of Nitric Oxide Synthase by this compound affects the metabolic flux of nitric oxide and its related metabolites . Additionally, this compound may interact with other enzymes and cofactors involved in oxidative stress and inflammatory pathways, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cell, this compound may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its inhibitory effects on Nitric Oxide Synthase and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, localization to the cytoplasm allows for direct interaction with cytoplasmic Nitric Oxide Synthase, while nuclear localization may influence gene expression and other nuclear processes. Understanding the subcellular distribution of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
2-methylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXOIATWSHVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987175 | |
Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67831-83-8 | |
Record name | 67831-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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